![molecular formula C24H34 B12522216 1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] CAS No. 827596-77-0](/img/structure/B12522216.png)
1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzene rings connected by a 2-methylpentane-2,4-diyl bridge, with each benzene ring further substituted by a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of benzene derivatives with a suitable alkylating agent in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. The final product is purified using techniques such as distillation, crystallization, or chromatography to meet the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The benzene rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
1,1’-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, materials, and additives for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: A well-known compound with structural similarities, used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: Another related compound, often used as an alternative to bisphenol A in various applications.
Bisphenol F: Similar in structure and used in the production of epoxy resins and other materials.
Uniqueness
1,1’-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] is unique due to its specific substitution pattern and the presence of the 2-methylpentane-2,4-diyl bridge. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
827596-77-0 |
|---|---|
Fórmula molecular |
C24H34 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
1-[2-methyl-4-(3-propan-2-ylphenyl)pentan-2-yl]-3-propan-2-ylbenzene |
InChI |
InChI=1S/C24H34/c1-17(2)20-10-8-12-22(14-20)19(5)16-24(6,7)23-13-9-11-21(15-23)18(3)4/h8-15,17-19H,16H2,1-7H3 |
Clave InChI |
WCRWIVGFSWPXNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC=C1)C(C)CC(C)(C)C2=CC=CC(=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


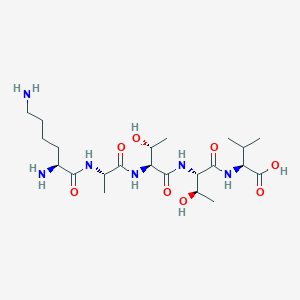
![3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12522141.png)
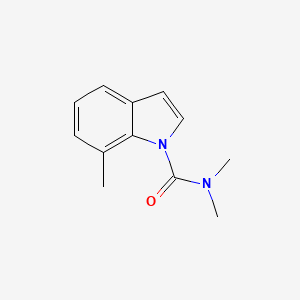
![3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12522147.png)

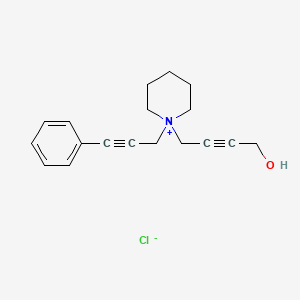
![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)
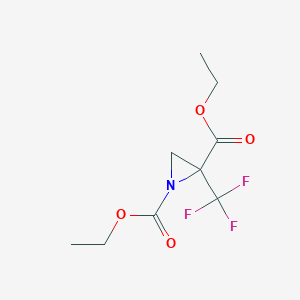
![Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-](/img/structure/B12522186.png)

![5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12522190.png)
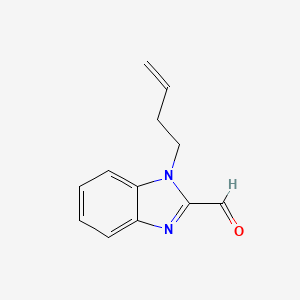
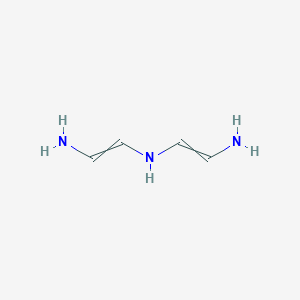
![5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12522205.png)
